
3\',5\'-cAMP Na Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Cyclic Adenosine Monophosphate Sodium Hydrate is a derivative of adenosine triphosphate. It is a second messenger important in many biological processes. This compound is used for intracellular signal transduction in many different organisms, conveying the cyclic adenosine monophosphate-dependent pathway .
Méthodes De Préparation
3’,5’-Cyclic Adenosine Monophosphate Sodium Hydrate is synthesized from adenosine triphosphate by the enzyme adenylate cyclase. This enzyme is located on the inner side of the plasma membrane and is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors . Industrial production methods involve the use of recombinant DNA technology to produce large quantities of adenylate cyclase, which is then used to convert adenosine triphosphate to 3’,5’-cyclic adenosine monophosphate .
Analyse Des Réactions Chimiques
3’,5’-Cyclic Adenosine Monophosphate Sodium Hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of cyclic adenosine monophosphate .
Applications De Recherche Scientifique
3’,5’-Cyclic Adenosine Monophosphate Sodium Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of cyclic nucleotide signaling.
Biology: It plays a crucial role in the regulation of various physiological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Mécanisme D'action
3’,5’-Cyclic Adenosine Monophosphate Sodium Hydrate exerts its effects by activating protein kinase A (PKA). This activation leads to the phosphorylation of various target proteins, which in turn modulate their activity. The compound also binds to and regulates the function of ion channels such as the hyperpolarization-activated cyclic nucleotide-gated channels . The molecular targets and pathways involved include the cyclic adenosine monophosphate-dependent pathway and the protein kinase A signaling pathway .
Comparaison Avec Des Composés Similaires
Similar compounds to 3’,5’-Cyclic Adenosine Monophosphate Sodium Hydrate include:
Adenosine Triphosphate (ATP): The precursor to cyclic adenosine monophosphate.
Guanosine Monophosphate (GMP): Another nucleotide that can form cyclic guanosine monophosphate, a similar second messenger.
Cyclic Guanosine Monophosphate (cGMP): A second messenger similar to cyclic adenosine monophosphate but involved in different signaling pathways.
3’,5’-Cyclic Adenosine Monophosphate Sodium Hydrate is unique in its specific role in the cyclic adenosine monophosphate-dependent signaling pathway and its ability to modulate a wide range of physiological processes .
Propriétés
Formule moléculaire |
C10H13N5NaO7P |
|---|---|
Poids moléculaire |
369.20 g/mol |
Nom IUPAC |
sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate |
InChI |
InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1 |
Clé InChI |
FKBJSPWBAQGFIV-UHFFFAOYSA-M |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


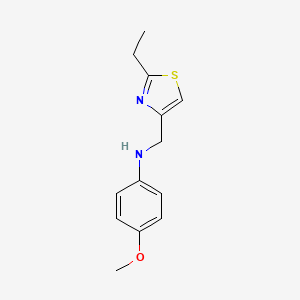
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
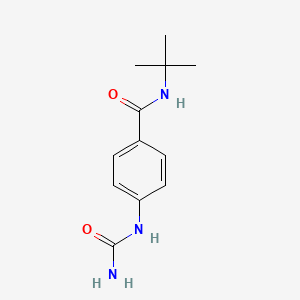
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)

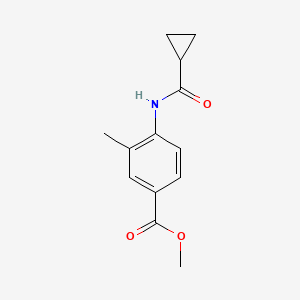
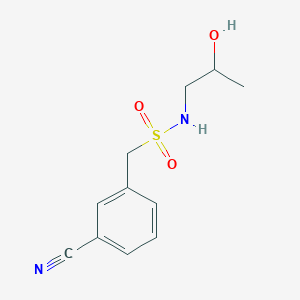

![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
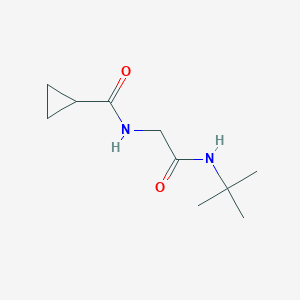
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
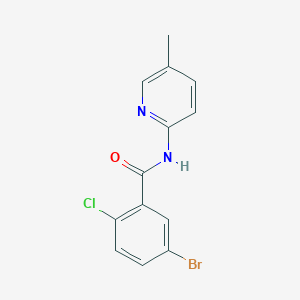
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)

